1-[3-Fluoro-4-(2-methylsulfonylethyl)phenyl]-3-[[2-(3-propan-2-ylphenyl)-5-(trifluoromethyl)pyrazol-3-yl]methyl]urea
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of PMID25666693-Compound-53 involves the reaction of a phosphine-containing compound with 3-substituted-1,4,2-dioxazole-5-ketone under the condition of an iron catalyst to generate P-N bond-containing compounds .
Industrial Production Methods: Industrial production methods for PMID25666693-Compound-53 are not extensively documented. the compound is synthesized in controlled laboratory environments, ensuring high purity and yield.
Chemical Reactions Analysis
Types of Reactions: PMID25666693-Compound-53 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation states.
Reduction: Reduction reactions can be performed to modify the compound’s structure and properties.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Conditions vary depending on the substituent, but common reagents include halogens and nucleophiles.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different oxides, while reduction can produce various reduced forms of the compound.
Scientific Research Applications
PMID25666693-Compound-53 has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in various chemical reactions and synthesis processes.
Biology: Investigated for its role in modulating biological pathways and cellular responses.
Medicine: Explored for its potential in treating cancer-related pain and other medical conditions.
Industry: Utilized in the development of new pharmaceuticals and therapeutic agents
Mechanism of Action
The mechanism of action of PMID25666693-Compound-53 involves its antagonistic effect on the transient receptor potential cation channel V1 (TRPV1). This channel is a ligand-activated non-selective calcium permeant cation channel involved in the detection of noxious chemical and thermal stimuli . By inhibiting TRPV1, the compound can modulate pain perception and inflammatory responses.
Comparison with Similar Compounds
PMID25666693-Compound-53 is unique in its specific antagonistic action on TRPV1. Similar compounds include:
Capsaicin: An agonist of TRPV1, used for pain relief.
CNTX-4975: A clinical trial drug for pain management.
DWP-05195: Another clinical trial drug targeting neuropathic pain.
These compounds share similarities in targeting TRPV1 but differ in their specific mechanisms and applications.
Properties
Molecular Formula |
C24H26F4N4O3S |
---|---|
Molecular Weight |
526.5 g/mol |
IUPAC Name |
1-[3-fluoro-4-(2-methylsulfonylethyl)phenyl]-3-[[2-(3-propan-2-ylphenyl)-5-(trifluoromethyl)pyrazol-3-yl]methyl]urea |
InChI |
InChI=1S/C24H26F4N4O3S/c1-15(2)17-5-4-6-19(11-17)32-20(13-22(31-32)24(26,27)28)14-29-23(33)30-18-8-7-16(21(25)12-18)9-10-36(3,34)35/h4-8,11-13,15H,9-10,14H2,1-3H3,(H2,29,30,33) |
InChI Key |
XUFAPWVIHXCCMT-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=CC(=CC=C1)N2C(=CC(=N2)C(F)(F)F)CNC(=O)NC3=CC(=C(C=C3)CCS(=O)(=O)C)F |
Origin of Product |
United States |
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